Butanoic acid, pentafluorophenyl ester

Description

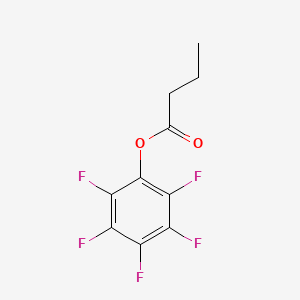

Butanoic acid, pentafluorophenyl ester is an organofluorine compound characterized by a pentafluorophenyl group attached to the ester moiety of butanoic acid. This structural feature imparts unique physicochemical properties, including enhanced electron-deficient aromaticity, thermal stability, and resistance to hydrolysis compared to non-fluorinated esters. It is primarily utilized in specialized chemical synthesis, particularly in agrochemicals and pharmaceuticals, where its reactivity and stability under harsh conditions are advantageous .

Structure

2D Structure

Properties

CAS No. |

172992-43-7 |

|---|---|

Molecular Formula |

C10H7F5O2 |

Molecular Weight |

254.15 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) butanoate |

InChI |

InChI=1S/C10H7F5O2/c1-2-3-4(16)17-10-8(14)6(12)5(11)7(13)9(10)15/h2-3H2,1H3 |

InChI Key |

MXDFLRGXFKNZEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butanoic Acid Esters with Simple Alkyl Groups

Examples: Butanoic acid, ethyl ester (CAS 105-54-4); Butanoic acid, butyl ester (CAS 109-21-7).

- Physical Properties: Volatility: Shorter alkyl chains (e.g., ethyl, propyl) exhibit higher volatility. For instance, butanoic acid, ethyl ester has a boiling point of ~121°C, whereas butanoic acid, hexyl ester (CAS 2639-63-6) boils at ~185°C . Solubility: Ethyl and propyl esters are more water-soluble (e.g., ethyl ester: ~0.6 g/L at 25°C) compared to hydrophobic fluorinated esters .

- Applications: Widely used in food flavoring (e.g., strawberry, apple, and jujube brandy) due to fruity aromas. For example, butanoic acid, hexyl ester enhances perceived sweetness in strawberries .

Key Differences :

The pentafluorophenyl ester’s fluorinated aromatic ring reduces volatility (higher molecular weight) and water solubility while increasing thermal stability.

Butanoic Acid Esters with Branched or Functionalized Chains

Examples: Butanoic acid, 2-methyl-, ethyl ester (CAS 108-64-5); Butanoic acid, 3-methyl-, butyl ester (CAS 2445-78-5).

- Reactivity: Branched esters (e.g., 2-methyl derivatives) show altered metabolic pathways in biological systems. For instance, butanoic acid, 2-methyl-, ethyl ester is a key volatile in apples, contributing to ripening-related aroma profiles .

- Synthetic Utility : Branched esters are intermediates in fragrance synthesis but lack the electrophilic reactivity of pentafluorophenyl esters in cross-coupling reactions .

Key Differences :

The pentafluorophenyl group’s electron-withdrawing nature enhances electrophilicity, enabling nucleophilic aromatic substitution reactions—unachievable with branched alkyl esters. This makes it valuable in synthesizing fluorinated agrochemicals (e.g., tetrafluorobenzyl esters in pesticides) .

Other Pentafluorophenyl Esters

Examples: Succinic acid, ethyl pentafluorophenyl ester; Cyclopropanecarboxylic acid, pentafluorophenylmethyl ester.

- Structural Similarities : All contain the pentafluorophenyl group, conferring high stability and reactivity.

- Applications : Used in peptide synthesis (e.g., activating carboxyl groups) and as intermediates in pharmaceuticals. For example, cyclopropanecarboxylic acid derivatives are key in insecticide formulations .

Key Differences :

Butanoic acid, pentafluorophenyl ester is distinguished by its shorter carbon chain, which balances reactivity and steric hindrance. This makes it more versatile in reactions requiring moderate steric bulk compared to bulkier succinic acid derivatives .

Physicochemical and Functional Comparisons

Research Findings and Industrial Relevance

- Synthetic Chemistry : The pentafluorophenyl group enhances reactivity in cross-coupling reactions. For example, it achieves yields up to 42% in β-keto ester pentafluorophenylation under optimized conditions (e.g., using K₂CO₃ and DMF) .

- Agricultural Use : Pentafluorophenyl esters in pesticides (e.g., tetrafluorobenzyl derivatives) show prolonged activity due to resistance to environmental degradation .

Q & A

Basic: What are the optimal synthetic routes for preparing butanoic acid, pentafluorophenyl ester with high purity?

Methodological Answer:

The synthesis typically involves esterification between butanoic acid derivatives (e.g., acid chlorides or activated esters) and pentafluorophenol. A common approach uses carbodiimide coupling agents (e.g., DCC or EDC) to activate the carboxylic acid, followed by reaction with pentafluorophenol in anhydrous conditions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity (>95%). Alternative methods may employ direct acid-catalyzed esterification, though fluorinated phenols are less nucleophilic, requiring elevated temperatures or microwave-assisted reactions .

Basic: How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- 19F NMR : Identifies the pentafluorophenyl group through distinct chemical shifts (e.g., para-fluorine at δ −160 to −165 ppm, meta-fluorines at δ −145 to −150 ppm) .

- 1H NMR : The ester methylene group (CH2COO) appears as a triplet near δ 2.3–2.5 ppm, while butanoyl chain protons resonate between δ 1.0–1.8 ppm .

- FTIR : Confirms ester C=O stretching (~1740 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (EI/ESI) : Molecular ion peaks ([M]+) and fragmentation patterns (e.g., loss of pentafluorophenol) validate the structure .

Advanced: What mechanisms underlie the hydrolysis stability of pentafluorophenyl esters compared to non-fluorinated analogs?

Methodological Answer:

The electron-withdrawing fluorine substituents on the phenyl ring reduce electron density at the ester carbonyl, decreasing susceptibility to nucleophilic attack. Hydrolysis kinetics can be studied via HPLC or pH-stat titrations in buffered solutions (e.g., phosphate buffer, pH 7.4). Comparative studies show pentafluorophenyl esters hydrolyze 10–100× slower than phenyl esters under physiological conditions, making them useful in prodrug design . Contradictions in reported rates may arise from solvent polarity or catalytic impurities (e.g., trace metals) .

Advanced: How do pentafluorophenyl esters interact with biological macromolecules, and what methodologies assess these interactions?

Methodological Answer:

- Fluorescence Quenching : Monitor binding to serum albumin (e.g., BSA) by measuring tryptophan emission changes (λex = 280 nm, λem = 340 nm) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, Kd) between the ester and enzymes like esterases or lipases .

- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding modes to active sites, guided by X-ray crystallography data of homologous proteins .

Contradictions in activity across studies may stem from assay variability (e.g., enzyme sources, substrate concentrations) or impurities in test compounds .

Advanced: What analytical challenges exist in detecting perfluorinated esters like this compound in environmental samples?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (SPE) with C18 or HLB cartridges isolates the compound from complex matrices (e.g., soil, water).

- LC-MS/MS : Quantification requires MRM transitions (e.g., m/z 283 → 145 for the ester) with isotopically labeled internal standards (e.g., 13C6-pentafluorophenyl ester) to correct for matrix effects .

- Challenges : Low environmental concentrations (ppt levels), co-eluting PFAS interferents, and in-source fragmentation require high-resolution instruments (Q-TOF) for confirmation .

Advanced: How should researchers resolve discrepancies in reported biological activities of fluorinated esters across different studies?

Methodological Answer:

- Purity Verification : Use orthogonal methods (HPLC, NMR) to confirm compound integrity, as impurities (e.g., residual DCC) may skew results .

- Assay Standardization : Replicate studies under identical conditions (pH, temperature, enzyme activity) and include positive controls (e.g., known esterase inhibitors).

- Cross-Validation : Compare results across multiple models (e.g., in vitro enzyme assays vs. cell-based systems) to identify context-dependent effects . Contradictions in cytotoxicity or metabolic stability often arise from differences in cell membrane permeability or efflux pump expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.